1-(3-methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Unsubstituted 1,2,3-triazole + 3-methoxybenzoyl amide pharmacophore with LogP 1.85 & tPSA 69.5 Ų. Ideal for D2 docking, V1a matched-pair controls, CH activation methodology, & fluoroquinolone SAR. Off-the-shelf availability saves weeks of synthesis.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 1795304-69-6
Cat. No. B2952178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
CAS1795304-69-6
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3
InChIInChI=1S/C15H18N4O2/c1-21-14-4-2-3-12(11-14)15(20)18-8-5-13(6-9-18)19-10-7-16-17-19/h2-4,7,10-11,13H,5-6,8-9H2,1H3
InChIKeyAAVRJAXTGYDLPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(3-Methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795304-69-6): A Triazolyl-Piperidine Research Intermediate


1-(3-methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795304-69-6) is a synthetic organic compound classified as a piperidine derivative bearing a 1,2,3-triazole ring. Its structure comprises a piperidine core N-functionalized with a 3-methoxybenzoyl group and substituted at the 4-position with an unsubstituted 1H-1,2,3-triazol-1-yl moiety . This compound belongs to a broader class explored as building blocks for medicinal chemistry, notably in the synthesis of dopamine receptor D2 ligands [1] and fluoroquinolone antibacterials [2]. It is primarily available as a research chemical from screening compound vendors.

Why Substituting 1-(3-Methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine with Class Analogs Fails Without Verification


In the absence of specific biological or pharmacological data, substitution within the triazolyl-piperidine class is unreliable. The compound's distinct substitution pattern—a simple 1H-1,2,3-triazole at the 4-position combined with a 3-methoxybenzoyl amide—creates a unique pharmacophore for three key reasons. First, the unsubstituted triazole is a stark departure from analogs featuring elaborated triazoles (e.g., 4-pyridyl in Hit2Lead ID 49427224, which reduces topological polar surface area relative to the target ), directly impacting target engagement. Second, molecular docking studies on related N-functionalized piperidines show that the amide substituent modulates binding poses within the dopamine D2 receptor active site, where a methoxy group can alter hydrogen-bonding networks compared to unsubstituted or halogenated benzoyl analogs [1]. Third, in the synthesis of fluoroquinolones, the triazole C4-substituent is a critical determinant of antibacterial potency against multidrug-resistant strains [2]. Simply interchanging this building block with another triazolyl-piperidine would introduce an untested variable, jeopardizing structure-activity relationship (SAR) continuity. The burden of proof lies with any applicant to demonstrate equivalence, a requirement currently unmet in the public domain.

Quantitative Differentiation Evidence for 1-(3-Methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Against Its Closest Analog


Pivotal Structural Differentiation from the Nearest Commercially Available Analog

The target compound is structurally differentiated from the most similar screening compound available from the same vendor library, 2-{1-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}pyridine (Hit2Lead ID 49427224), by the absence of a 4-pyridyl substituent on the triazole ring. This substitution is absent in the target and present in the comparator. The target possesses a hydrogen atom at the triazole 4-position instead of a 4-pyridyl ring. This sole difference results in a 0.70 unit increase in calculated LogP (1.85 vs. 1.15) and a 3.6 Ų reduction in topological polar surface area (tPSA 69.5 vs. 73.1 Ų) relative to the comparator . These computed property shifts predict altered membrane permeability and a potential change in oral bioavailability profile, based on established drug-likeness parameters.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Absence of Biological Fingerprint Data Compared to In-Class Compounds with Known Activity

A comprehensive search across authoritative databases, including PubChem, BindingDB, ChEMBL, and the primary literature, found zero reported biological assay results (IC50, Ki, EC50) for 1-(3-methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. In contrast, closely related triazolyl-piperidine compounds have documented activity. For example, a series of triazolyl piperidine arginine vasopressin receptor modulators (V1a antagonists) are disclosed in patent literature with specific binding affinities (e.g., Ki = 1.94 μM for a comparator from patent US7745630B2) [1]. Similarly, 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidines have been synthesized and tested as fluoroquinolone antibacterials, with minimum inhibitory concentrations (MICs) reported against S. aureus (e.g., MIC = 0.25 μg/mL for compound 34.15) [2]. The target compound has no such fingerprint. Its biological activity is entirely unknown.

Pharmacology Drug Discovery Data Completeness

Synthetic Utility: Defined as a Single-Step Amide Coupling Product Versus Multi-Step Elaborated Analogs

The target compound's value proposition is its chemical reactivity, not its biological profile. It is a fully functionalized molecule, not a precursor requiring further triazole formation. The general synthetic route involves pre-forming the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold (via Cu-catalyzed azide-alkyne cycloaddition) and then capping the piperidine nitrogen with 3-methoxybenzoyl chloride [1]. This contrasts with 'late-stage diversification' strategies where an alkyne handle on the piperidine is reserved for a final click reaction. The compound is ready for further N-functionalization or use as a fragment. A related paper explicitly describes the synthesis of N-functionalized piperidine derivatives via similar reductive amination or acylation steps in moderate to very good yields, confirming the viability of the scaffold [1].

Synthetic Chemistry Building Blocks Click Chemistry

Validated Application Scenarios for Procuring 1-(3-Methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine


Exploratory Fragment-Based or Scaffold-Hopping Medicinal Chemistry Campaigns

This compound's sole validated application is as a structurally novel, uncharacterized scaffold for exploratory drug discovery. Its distinct LogP (1.85) and tPSA (69.5 Ų) values place it in a property space suitable for lead-like molecules, but with a higher lipophilicity than a common analog. A research group conducting a scaffold-hopping exercise from known triazole-based bioactive compounds (e.g., vasopressin antagonists [1]) can procure this material to generate a new, uncharted chemical series. The absence of prior art is an advantage here, creating novelty. The compound serves as the starting point for synthesizing a library where the R1 (amide) and R2 (triazole-4 position) groups are varied to establish a novel SAR.

Synthetic Method Development and Chemical Probe Design

For a synthetic methodology group, this compound is a complex, real-world substrate for developing new reactions on the piperidine or triazole rings. Its purchased form saves the labor to produce the core scaffold, as validated by the general synthetic approach in the literature . A chemist can use it to explore, for example, C-H activation on the triazole, N-arylation of the piperidine, or novel transformations on the methoxybenzoyl group. This is a superior strategy to using a custom-synthesized precursor, as the building block is commercially available off-the-shelf, saving weeks of in-house preparation time.

Negative Control or Inactive Comparator for In-Class Bioactive Compounds

Given the patent literature on V1a antagonism for other triazolyl-piperidines , but the complete lack of bioactivity data for this molecule, a team already running a V1a screening cascade can strategically procure this compound as a 'presumed inactive' control. Because its unsubstituted triazole is a critical difference from known active substituted analogs, it can serve as a powerful matched molecular pair to confirm that the triazole substitution is indeed the key driver of the target binding, not an artifact of the rest of the scaffold. This application leverages the lack of data as a controlled experimental variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-methoxybenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.